1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a chlorophenoxybutyl side chain, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the chlorophenoxybutyl side chain: This step involves the reaction of the benzimidazole derivative with 4-chlorophenoxybutyl bromide under basic conditions.
Attachment of the thiophenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy and thiophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole: Lacks the thiophenyl group.
2-(4-chlorophenoxy)-1H-benzimidazole: Lacks the butyl side chain.
1-[4-(4-chlorophenoxy)butyl]-2-(phenyl)-1H-benzimidazole: Contains a phenyl group instead of a thiophenyl group
Uniqueness
1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole is unique due to the presence of both the chlorophenoxybutyl and thiophenyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C21H19ClN2OS/c22-16-9-11-17(12-10-16)25-14-4-3-13-24-19-7-2-1-6-18(19)23-21(24)20-8-5-15-26-20/h1-2,5-12,15H,3-4,13-14H2 |
InChI Key |
FUEHZEMZHWNEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.